

N-Nitrosodiphenylamine: A Comparative Toxicological Analysis Against Other Nitrosamines

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Compound of Interest

Compound Name: *N-Nitrosodiphenylamine*

Cat. No.: *B1679375*

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This guide provides a comprehensive comparison of the toxicity of **N-Nitrosodiphenylamine** (NDPhA) with other significant nitrosamines, including N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosopyrrolidine (NPYR), and N-Nitrosopiperidine (NPIP). This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and illustrates the critical metabolic activation pathway of nitrosamines.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50) and carcinogenicity classifications for NDPhA and other selected nitrosamines. Lower LD50 values indicate higher acute toxicity. The International Agency for Research on Cancer (IARC) classifies substances into groups based on their carcinogenic potential to humans.

Nitrosamine Compound	Chemical Formula	Species	Oral LD50 (mg/kg)	IARC Carcinogenicity Classification
N-Nitrosodiphenylamine (NDPhA)	C12H10N2O	Rat	3,000[1][2]	Group 3: Not classifiable as to its carcinogenicity to humans[3]
		Mouse		
N-Nitrosodimethylamine (NDMA)	C2H6N2O	Rat	20 - 40	Group 2A: Probably carcinogenic to humans[3]
		Mouse		
N-Nitrosodiethylamine (NDEA)	C4H10N2O	Rat	220 - 280[5][6]	Group 2A: Probably carcinogenic to humans[3][5][6]
		Mouse		
N-Nitrosopyrrolidine (NPYR)	C4H8N2O	Rat	900	Group 2B: Possibly carcinogenic to humans[3]
		Mouse		
N-Nitrosopiperidine (NPIP)	C5H10N2O	Rat	200[7][8]	Group 2B: Possibly carcinogenic to humans[3]
		Mouse		

No Observed Adverse Effect Level (NOAEL): For N-Nitrosodimethylamine (NDMA), an acute-duration oral NOAEL of 0.0007 mg/kg/day has been identified in rats based on altered iron indices[9]. For **N-Nitrosodiphenylamine**, a chronic oral study in rats identified a NOAEL of 80-90 mg/kg/day for decreased body weight gain, though this was potentially related to reduced food palatability. A minimal LOAEL of 50 mg/kg/day was noted for urinary bladder epithelial hyperplasia in the same study. It is important to note that Minimal Risk Levels (MRLs) have not been derived for **N-Nitrosodiphenylamine** due to insufficient data[10].

Experimental Protocols

The toxicological data presented in this guide are primarily derived from in vivo studies in animal models and in vitro mutagenicity assays.

In Vivo Acute Oral Toxicity (LD50) Determination in Rodents

The oral LD50 values are typically determined through acute toxicity studies in rodent models, such as rats and mice.

Methodology:

- **Animal Models:** Young adult rats (e.g., Fischer-344 or Wistar strains) and mice (e.g., B6C3F1 strain) of both sexes are used. Animals are acclimated to laboratory conditions before the study.
- **Dose Administration:** The test nitrosamine is administered as a single oral dose via gavage. The compound is often dissolved or suspended in a suitable vehicle like corn oil or water.
- **Dose Groups:** Multiple dose groups with a specified number of animals per group are used to establish a dose-response relationship. A control group receives the vehicle only.
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded periodically.
- **Necropsy:** At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to

identify any pathological changes.

- **Data Analysis:** The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data from the different dose groups.

Bacterial Reverse Mutation Assay (Ames Test)

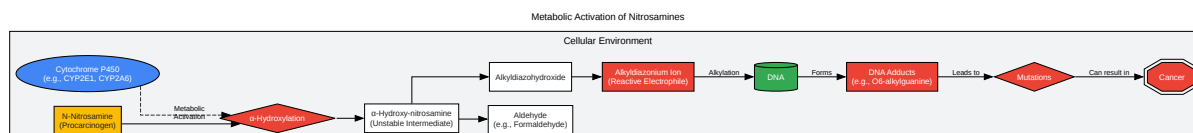
The Ames test is a widely used in vitro method to assess the mutagenic potential of chemical compounds. Many nitrosamines are not directly mutagenic and require metabolic activation to exert their genotoxic effects.

Methodology:

- **Tester Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent *Escherichia coli* (e.g., WP2 uvrA) are used.
- **Metabolic Activation:** The test is conducted with and without a metabolic activation system, typically a liver homogenate fraction (S9) from rats or hamsters that have been treated with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone). For nitrosamines, enhanced testing conditions using 30% hamster liver S9 are often recommended for improved sensitivity[10].
- **Exposure:** The tester strains are exposed to various concentrations of the test nitrosamine in the presence or absence of the S9 mix. A pre-incubation method, where the bacteria, test compound, and S9 mix are incubated together before plating, is often preferred for nitrosamines.
- **Plating and Incubation:** The mixture is then plated on a minimal glucose agar medium. The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of most nitrosamines is not due to the parent compound itself but rather to its metabolic activation into reactive electrophiles. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.



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Caption: Metabolic activation of nitrosamines by cytochrome P450 enzymes.

The metabolic activation of nitrosamines begins with the α -hydroxylation of one of the alkyl chains by CYP enzymes, such as CYP2E1 and CYP2A6. This reaction forms an unstable α -hydroxy-nitrosamine intermediate. This intermediate then spontaneously decomposes to yield an aldehyde and an alkyldiazohydroxide. The alkyldiazohydroxide is further protonated to form a highly reactive alkyldiazonium ion. This electrophilic species can then alkylate nucleophilic sites on DNA bases, forming DNA adducts. If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis. The differing carcinogenic potencies among nitrosamines can be partly attributed to variations in their rates of metabolic activation and the specific DNA adducts formed.

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